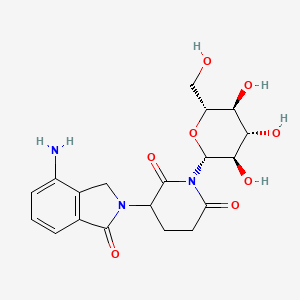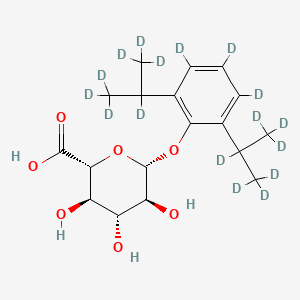
Propofol-d17 beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propofol-d17 beta-D-Glucuronide: is a deuterium-labeled derivative of Propofol beta-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propofol-d17 beta-D-Glucuronide is synthesized by incorporating deuterium into Propofol beta-D-Glucuronide. The process involves the glucuronidation of deuterated propofol using uridine diphosphate glucuronosyltransferases (UGTs). The reaction conditions typically include the use of deuterated solvents and controlled temperature settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated propofol and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Propofol-d17 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated propofol.
Substitution: Substitution reactions can occur at the glucuronide moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Deuterated metabolites of propofol.
Reduction: Deuterated propofol.
Substitution: Modified glucuronide derivatives
Scientific Research Applications
Chemistry: Propofol-d17 beta-D-Glucuronide is used as a tracer in chemical reactions to study the metabolic pathways and reaction mechanisms of propofol. It helps in understanding the pharmacokinetics and dynamics of propofol in various biological systems .
Biology: In biological research, the compound is used to study the metabolism and excretion of propofol in living organisms. It aids in the identification of metabolic pathways and the role of UGTs in drug metabolism .
Medicine: The compound is used in pharmacological studies to investigate the effects of propofol and its metabolites on different physiological systems. It helps in understanding the drug’s safety, efficacy, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new anesthetic drugs. It serves as a reference standard in quality control and regulatory compliance .
Mechanism of Action
Propofol-d17 beta-D-Glucuronide exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory function of GABA by binding to GABA-A receptors, leading to sedation and anesthesia. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body .
Comparison with Similar Compounds
Propofol beta-D-Glucuronide: The non-deuterated version of the compound.
Propofol: The parent compound used as an anesthetic.
2,6-Bis(1-methylethyl)phenyl-d17 beta-D-Glucopyranosiduronic Acid: Another deuterated derivative .
Uniqueness: Propofol-d17 beta-D-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C18H26O7 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI Key |
JZSJIASBMOIIKI-SJJXVSGXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


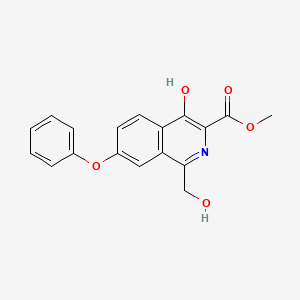
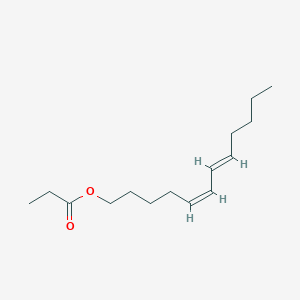
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
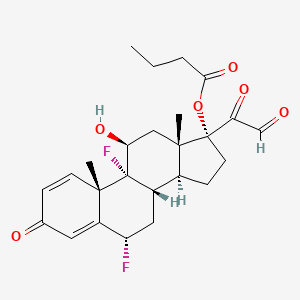

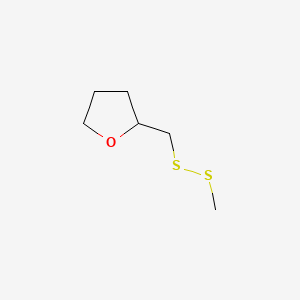
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
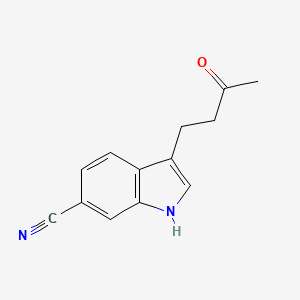
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
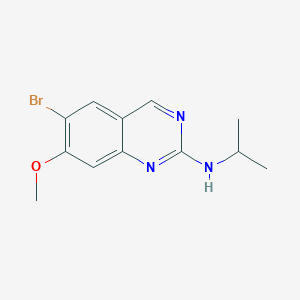
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
